molecular formula C18H26N4O2S B251126 N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea

Cat. No. B251126
M. Wt: 362.5 g/mol
InChI Key: IZQKYQDQGMOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea is not fully understood. However, studies have shown that N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth of cancer cells and improves glucose uptake and insulin sensitivity in diabetic rats.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic rats by increasing the expression of glucose transporter proteins and insulin receptor proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its ability to improve glucose uptake and insulin sensitivity in diabetic rats, which makes it a potential candidate for the development of new diabetes treatments. However, one of the limitations of using N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea.

Future Directions

There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea. One direction is the development of new cancer therapies based on the inhibition of carbonic anhydrase activity. Another direction is the development of new diabetes treatments based on the improvement of glucose uptake and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea, as well as its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-aminophenylpropionitrile to form the corresponding nitrile. The nitrile is then reduced with lithium aluminum hydride to form the corresponding amine. The final step involves the reaction of the amine with thiourea to form N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer. Studies have shown that N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has also been studied for its potential use in the treatment of diabetes. Studies have shown that N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has the ability to improve glucose uptake and insulin sensitivity in diabetic rats.

properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H26N4O2S/c1-3-5-17(24)22-12-10-21(11-13-22)15-8-6-14(7-9-15)19-18(25)20-16(23)4-2/h6-9H,3-5,10-13H2,1-2H3,(H2,19,20,23,25)

InChI Key

IZQKYQDQGMOXDM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC

Origin of Product

United States

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